α,β-[1,1'-D2]Trehalose
CAS No.:
Cat. No.: VC0206369
Molecular Formula: C₁₂D₂H₂₀O₁₁
Molecular Weight: 344.3
* For research use only. Not for human or veterinary use.
![α,β-[1,1'-D2]Trehalose -](/images/no_structure.jpg)
Specification
Molecular Formula | C₁₂D₂H₂₀O₁₁ |
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Molecular Weight | 344.3 |
Introduction
Chemical Identity and Fundamental Properties
α,β-[1,1'-D2]Trehalose is a deuterium-labeled disaccharide variant of trehalose in which two glucose molecules are linked by a 1,1-glycosidic bond, with one glucose in the alpha configuration and the other in the beta configuration at their respective anomeric carbons. The compound features deuterium atoms specifically at the 1 and 1' positions, providing a distinct spectroscopic signature while maintaining the chemical behavior of the native molecule .
Basic Properties and Identifiers
Property | Value |
---|---|
IUPAC Name | α-D-[1-²H]Glucopyranosyl-β-D-[1-²H]glucopyranoside |
Common Names | α,β-[1,1'-D2]Trehalose, α,β-trehalose-1,1'-d2, Neotrehalose-1,1'-d2 |
Molecular Formula | C₁₂D₂H₂₀O₁₁ |
Molecular Weight | 344.3 g/mol |
CAS Registry Number | 585-91-1 (unlabeled form) |
Configuration | α(1↔1)β glycosidic linkage with deuterium at C1 positions |
The molecular structure of α,β-[1,1'-D2]Trehalose features the characteristic 1,1-glycosidic bond between two glucose units, but with the distinctive alpha and beta anomeric configurations that differentiate it from the more common α,α-trehalose isomer .
Structural Characteristics
Trehalose exists in three possible stereoisomeric forms: α,α-1,1-, α,β-1,1-, and β,β-1,1-trehalose. Among these, α,α-trehalose (also called mycose or tremalose) is the predominant form found in nature, while α,β-trehalose (neotrehalose) and β,β-trehalose (isotrehalose) are less common .
Comparative Structural Properties of Trehalose Isomers
Isomer | Configuration | Natural Occurrence | Notable Characteristics |
---|---|---|---|
α,α-Trehalose | α(1↔1)α | Predominant in nature | Highly resistant to acid hydrolysis, stable at high temperatures |
α,β-Trehalose (Neotrehalose) | α(1↔1)β | Less common, found in some honey | Different physical properties than α,α-trehalose |
β,β-Trehalose (Isotrehalose) | β(1↔1)β | Rarely isolated from natural sources | Found in starch hydroisolates |
The deuterium-labeled form, α,β-[1,1'-D2]Trehalose, maintains the same structural characteristics as its unlabeled counterpart but with deuterium atoms specifically positioned at the C1 anomeric carbons of both glucose units .
Spectroscopic Properties
The deuterium labeling at the anomeric positions of α,β-[1,1'-D2]Trehalose provides unique spectroscopic signatures that distinguish it from unlabeled trehalose variants, making it valuable for NMR studies and other spectroscopic applications.
Biological Functions and Applications
Research Applications of α,β-[1,1'-D2]Trehalose
The deuterium-labeled α,β-[1,1'-D2]Trehalose serves several important functions in biochemical and structural research:
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Metabolic Tracing: The deuterium labels allow researchers to track the metabolic fate of trehalose in biological systems
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Structural Studies: The labeled compound facilitates NMR and other spectroscopic investigations of trehalose interactions with proteins, membranes, and other biomolecules
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Mechanistic Investigations: Deuterium labeling at the anomeric positions enables detailed studies of reaction mechanisms involving trehalose
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Reference Standards: It serves as an analytical standard for identifying and quantifying trehalose in complex biological matrices
General Biological Significance of Trehalose
While the search results don't specify biological functions unique to α,β-trehalose isomers, trehalose in general plays crucial roles in various organisms:
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Energy and Carbon Source: Trehalose serves as a source of energy and carbon in many organisms including bacteria, yeast, fungi, insects, and plants
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Stress Protection: Trehalose protects proteins and cellular membranes from inactivation or denaturation caused by various stress conditions, including desiccation, dehydration, heat, cold, and oxidation
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Signaling Molecule: In yeast and plants, trehalose can function as a signaling molecule to direct or control certain metabolic pathways
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Cell Wall Structure: In mycobacteria and corynebacteria, trehalose forms an integral component of various glycolipids that are important cell wall structures, such as trehalose 6,6'-dimycolate (TDM) or "cord factor"
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Bacterial Virulence: Trehalose metabolism has been linked to virulence in several bacterial pathogens, including Clostridioides difficile and Mycobacterium tuberculosis
Supplier | Catalog Number | Available Quantities | Form | Purity | Isotopic Enrichment |
---|---|---|---|---|---|
Clinivex | RCLS149674 | Not specified | Not specified | Not specified | Not specified |
Omicron Biochemicals | TRE-004 | 0.050g - 0.25g | Not specified | Not specified | Not specified |
Pricing information (from Omicron Biochemicals):
The compound is stable at room temperature for shipping unless otherwise specified, according to supplier information .
Analytical Methods and Characterization
Analytical methods for characterizing trehalose compounds typically include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, X-ray crystallography, and various chromatographic techniques.
NMR Spectroscopy
NMR spectroscopy provides detailed structural information about trehalose compounds. For trehalose in general:
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¹H NMR spectroscopy reveals the configuration of anomeric protons and hydroxyl groups, with characteristic chemical shifts and coupling constants
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¹³C NMR spectroscopy provides information about carbon framework and glycosidic linkage
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2D NMR techniques (COSY, HSQC, HMBC) help in complete structural assignment
For deuterium-labeled compounds like α,β-[1,1'-D2]Trehalose, ²H NMR spectroscopy can provide direct information about the labeled positions .
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